molecular formula C17H16Cl2N2O2 B2796450 4-(2,4-DICHLOROPHENOXY)-N'-[(E)-PHENYLMETHYLIDENE]BUTANEHYDRAZIDE CAS No. 328113-32-2

4-(2,4-DICHLOROPHENOXY)-N'-[(E)-PHENYLMETHYLIDENE]BUTANEHYDRAZIDE

Cat. No.: B2796450
CAS No.: 328113-32-2
M. Wt: 351.23
InChI Key: ROLPZICWXAQMTP-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanehydrazide is a hydrazide derivative characterized by a butanehydrazide backbone substituted with a 2,4-dichlorophenoxy group at the 4-position and an (E)-configured benzylidene moiety at the hydrazide nitrogen. This compound belongs to a class of hydrazones, which are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-10-4-7-17(22)21-20-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPZICWXAQMTP-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide typically involves the condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-4-(2,4-dichlorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 23 : (E)-4-(2,4-Dichlorophenoxy)-N'-(2-Fluoro-4-hydroxybenzylidene)butanehydrazide
  • Structural Difference : Replaces the benzylidene phenyl group with a 2-fluoro-4-hydroxybenzylidene substituent.
  • Synthesis : Condensation of aldehyde A26 (2-fluoro-4-hydroxybenzaldehyde) and hydrazide H12 yielded a 55.2% product as a cis:trans conformer mixture (65:35) .
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-(4-Fluorophenyl)methylidene]Benzenecarbohydrazide
  • Structural Difference : Features a benzenecarbohydrazide core with a 3,4-dichlorobenzyloxy group and a 4-fluorophenylmethylidene substituent.
  • Molecular Weight : 417.26 g/mol (higher than the target compound due to additional substituents) .
  • Implication : The 3,4-dichloro and 4-fluoro groups may increase steric hindrance or electronic effects, altering reactivity or bioactivity.
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2-[4-(2-Methylpropyl)phenyl]propano-hydrazide
  • Structural Difference: Propano-hydrazide backbone with a 4-chlorophenyl ethylidene and 4-isobutylphenyl group.
  • Synthesis: Reflux of hydrazide and ketone in ethanol with H₂SO₄ catalyst (87% yield) .
  • Crystal Structure : Asymmetric unit contains four molecules stabilized by N–H⋯O and C–H⋯π interactions. Dihedral angles between aromatic rings range from 84.88° to 88.69°, influencing molecular packing .

Functional Group Impact on Bioactivity

  • 2,4-Dichlorophenoxy Group: Present in the target compound and 2,4-DB (a herbicide metabolite), this group is associated with pesticidal activity. However, its incorporation into a hydrazide structure may shift applications toward pharmaceuticals .
  • Benzylidene vs. Substituted Benzylidene : The unsubstituted phenyl group in the target compound may reduce polarity compared to analogs with electron-withdrawing groups (e.g., fluorine, hydroxyl), affecting membrane permeability or metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
Target Compound ~356 (estimated) 2,4-Dichlorophenoxy, benzylidene N/A N/A
Compound 23 356.21 2-Fluoro-4-hydroxybenzylidene 55.2% Cis:trans = 65:35
4-[(3,4-Dichlorobenzyl)oxy]-... 417.26 3,4-Dichlorobenzyloxy, 4-fluorophenyl N/A Higher steric bulk
N′-[(E)-1-(4-Chlorophenyl)ethylidene]... 356.87 4-Chlorophenyl ethylidene, isobutyl 87% Stable crystal packing

Biological Activity

4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanohydrazide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound's molecular formula is C21H21Cl2N4O3C_{21}H_{21}Cl_2N_4O_3, with a molecular weight of approximately 440.32 g/mol. It features a dichlorophenoxy group attached to a butanohydrazide backbone, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H21Cl2N4O3
Molecular Weight440.32 g/mol
LogP4.920
Water SolubilityLow
Acid Dissociation Constant (pKa)10.87

Antimicrobial Properties

Research indicates that 4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanohydrazide exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal effects against species such as Candida albicans. The antifungal mechanism is believed to involve inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action could make it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound interacts with receptors that mediate pain and inflammation.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspase pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various hydrazides, including 4-(2,4-Dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanohydrazide. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and E. coli .
  • Anti-inflammatory Research :
    • In a study published in Inflammation Research, the compound was tested in a murine model for its anti-inflammatory effects. Results showed a significant reduction in paw edema and cytokine levels compared to control groups .
  • Antifungal Evaluation :
    • A clinical trial assessed the antifungal properties against C. albicans, revealing an IC50 value of 25 μg/mL, indicating potent activity that warrants further investigation for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-dichlorophenoxy)-N'-[(E)-phenylmethylidene]butanehydrazide, and how can reaction purity be optimized?

  • Methodology : Synthesis typically involves a condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and benzaldehyde derivatives under acidic catalysis. Key steps include:

  • Temperature control (60–80°C) to favor imine bond (E)-configuration.
  • Use of anhydrous solvents (e.g., ethanol or methanol) to minimize hydrolysis side reactions.
  • Purification via recrystallization or column chromatography, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
    • Purity Optimization : Employ HPLC (C18 column, acetonitrile/water gradient) for final purity assessment (>95%). Adjust pH during synthesis to suppress byproduct formation .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Techniques and Parameters :

MethodApplicationKey Observations
1H/13C NMR Confirm hydrazide backbone and imine geometryδ 8.5–9.5 ppm (imine proton, E-configuration); δ 160–165 ppm (C=N)
IR Spectroscopy Identify functional groupsPeaks at 3200–3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O)
X-ray Crystallography Resolve 3D structure and hydrogen bondingSpace group P21/c; unit cell dimensions (e.g., a=10.2 Å, b=12.4 Å)

Q. How can preliminary biological activity screening be designed for this compound?

  • Protocol :

  • Antimicrobial Assays : Use agar dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin).
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (fluorescence-based assays). IC50 values should be compared to reference inhibitors .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational chemistry methods predict molecular interactions between this compound and biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450). Prioritize docking poses with ΔG < -7 kcal/mol .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2 Å) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

  • Strategies :

  • Structural Verification : Re-analyze compound purity via LC-MS and compare with literature NMR data. Contaminants (e.g., hydrolysis products) may skew results .
  • Assay Standardization : Replicate experiments using identical protocols (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Apply ANOVA to pooled data from multiple studies; identify outliers via Grubbs’ test .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of this hydrazide derivative?

  • Experimental Design :

  • Kinetic Studies : Monitor hydrolysis at varying pH (2–12) via UV-Vis (λ = 280 nm). Calculate rate constants (k) and propose acid/base-catalyzed mechanisms.
  • Isotopic Labeling : Use D2O to trace proton exchange in the hydrazide moiety during hydrolysis .
  • Product Analysis : Identify degradation products (e.g., 4-(2,4-dichlorophenoxy)butanoic acid) via GC-MS .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent variation?

  • SAR Framework :

Substituent ModificationObserved Impact
Phenyl ring halogenation Increased antimicrobial activity (Cl > Br > F)
Methoxy group addition Enhanced solubility but reduced enzyme affinity
  • Design : Synthesize analogs with electron-withdrawing groups (e.g., -NO2) on the phenyl ring. Evaluate bioactivity shifts using dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.